N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide
Description
This compound is a structurally complex propanamide derivative featuring a pyrimidine core substituted with a benzylsulfanyl group at position 2 and a methyl group at position 5. The pyrimidine ring is linked via an ether bond to a 2,2,2-trichloroethyl moiety, which is further attached to a 2,2-dimethylpropanamide group.
Properties
Molecular Formula |
C19H22Cl3N3O2S |
|---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
N-[1-(2-benzylsulfanyl-6-methylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H22Cl3N3O2S/c1-12-10-14(24-17(23-12)28-11-13-8-6-5-7-9-13)27-16(19(20,21)22)25-15(26)18(2,3)4/h5-10,16H,11H2,1-4H3,(H,25,26) |
InChI Key |
KOTWXKUHMRFREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the benzylsulfanyl group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the trichloroethyl group: The trichloroethyl group is added via a substitution reaction, often using trichloroacetyl chloride as a reagent.
Formation of the final compound: The final step involves the reaction of the intermediate with 2,2-dimethylpropanamide under suitable conditions to yield the target compound.
Chemical Reactions Analysis
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the trichloroethyl group to a less chlorinated derivative.
Scientific Research Applications
N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-(4-Iodo(3-pyridyl)-2,2-dimethylpropanamide (43)
- Core Structure : Pyridine ring (vs. pyrimidine in the target).
- Key Substituents : Iodo group at position 4, 2,2-dimethylpropanamide.
- Synthesis : 70% yield via a regioselective route, purified to 95.9% (HPLC).
- Key Differences : The pyridine core lacks the sulfur-containing benzylsulfanyl group and trichloroethyl linker present in the target. The iodine substituent may enhance electrophilic reactivity compared to the methyl group on the target’s pyrimidine.
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Core Structure: Pyrimidine with bromo and morpholino groups.
- Key Substituents : Sulfonamide (vs. propanamide in the target), bromo, and methoxy groups.
- Synthesis: Not explicitly detailed, but structural complexity suggests multi-step synthesis.
- Key Differences : The sulfonamide group and bromo substituent may confer distinct solubility and binding properties compared to the target’s propanamide and benzylsulfanyl groups.
Benzylsulfanyl-Containing Heterocycles
2-(Benzylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine
- Core Structure: Thieno[3,2-d]pyrimidine (vs. pyrimidine in the target).
- Key Substituents : Benzylsulfanyl, diethylamine.
Trichloroethyl-Linked Compounds
No direct analogs with a 2,2,2-trichloroethyl group are present in the evidence. However, the trichloroethyl moiety in the target likely increases molecular weight (MW) and lipophilicity, which could influence metabolic stability and toxicity compared to compounds with simpler alkyl linkers.
Key Observations :
Purity Challenges : High purity (≥95%) is achievable for pyridine/propanamide hybrids (e.g., compound 43) via HPLC , but the target’s bulkier substituents could complicate purification.
Structural Uniqueness : The trichloroethyl-propanamide linkage distinguishes the target from sulfonamide or amine-substituted analogs in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
